Acetyl-CoA Carboxylase (ACC) Inhibition Potential: A Class-Level Inference
While direct activity data for the specific compound is unavailable, the patent family (US8962641) to which its chemotype belongs explicitly demonstrates that certain pyrimidine-substituted pyrrolidine derivatives are potent inhibitors of Acetyl-CoA Carboxylase (ACC). A structurally related example from the same patent, 'US8962641, 8.1', shows an IC50 of 55 nM in an ACC functional assay [1]. Another example, 'US8962641, 8.139', shows an IC50 of 49 nM [2]. This establishes a strong class-level potential for this compound to modulate ACC, a feature not inherently shared with other pyrimidine-2-substituted analogs targeting different biological pathways.
| Evidence Dimension | Inhibition of Acetyl-CoA Carboxylase (ACC) |
|---|---|
| Target Compound Data | N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide: No direct data available. |
| Comparator Or Baseline | Closest patent examples: US8962641, 8.1 (IC50 = 55 nM) and 8.139 (IC50 = 49 nM) |
| Quantified Difference | Not quantifiable for target compound; comparator range 49-55 nM demonstrates class activity. |
| Conditions | Malonyl CoA formation assay linked to ATP consumption (functional ACC assay), pH 7.5 [REFS-1, REFS-2]. |
Why This Matters
The demonstrated class-level ACC inhibitory activity suggests this compound's pyrrolidine-pyrimidine scaffold is a privileged structure for targeting this enzyme, a key node in fatty acid metabolism with therapeutic relevance in obesity and certain cancers, making it a rational procurement choice for metabolic disease screening programs.
- [1] BindingDB entry for BDBM47172 (US8962641, 8.1). Affinity Data: IC50 55 nM for ACC. View Source
- [2] BindingDB entry for BDBM148782 (US8962641, 8.139). Affinity Data: IC50 49 nM for ACC. View Source
